Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride
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Overview
Description
Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride is a chemical compound with the molecular formula C12H24ClNO2 and a molecular weight of 249.78 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and medicine. It is typically available in powder form and is used in research and industrial applications .
Preparation Methods
The synthesis of tert-butyl 2-amino-2-cyclohexylacetate hydrochloride involves several steps. One common method includes the reaction of tert-butyl 2-amino-2-cyclohexylacetate with hydrochloric acid to form the hydrochloride salt . The reaction conditions typically involve maintaining a controlled temperature and pH to ensure the desired product is obtained. Industrial production methods may vary, but they generally follow similar principles to ensure high purity and yield .
Chemical Reactions Analysis
Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: Researchers use it to study biological processes and interactions at the molecular level.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-amino-2-cyclohexylacetate hydrochloride involves its interaction with specific molecular targets and pathways. It can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Tert-butyl 2-amino-2-cyclohexylacetate hydrochloride can be compared with other similar compounds, such as:
Tert-butyl 2-amino-2-cyclohexylacetate: The non-hydrochloride form of the compound.
Cyclohexylamine derivatives: Compounds with similar cyclohexylamine structures.
Other tert-butyl esters: Compounds with tert-butyl ester functional groups. The uniqueness of this compound lies in its specific chemical structure and the presence of the hydrochloride salt, which can influence its solubility, stability, and reactivity.
Properties
IUPAC Name |
tert-butyl 2-amino-2-cyclohexylacetate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h9-10H,4-8,13H2,1-3H3;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IAOLQNWJPAWXBA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C(C1CCCCC1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.78 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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